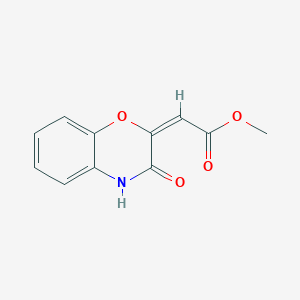

methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate

描述

属性

IUPAC Name |

methyl (2E)-2-(3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-6H,1H3,(H,12,14)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMQHDIICKBXEF-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/1\C(=O)NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501132881 | |

| Record name | Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106660-13-3 | |

| Record name | Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106660-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate, also known by its CAS number 106660-13-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 219.19 g/mol. The compound features a benzoxazine ring structure which is integral to its biological activity.

Key Properties:

- Molecular Weight: 219.19 g/mol

- Melting Point: Approximately 128–130 °C

- CAS Number: 106660-13-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoxazine precursors with methyl acetate under controlled conditions. The process includes refluxing the reactants in a suitable solvent and subsequent purification through crystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to control groups, supporting its potential as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity revealed that the compound exhibited a dose-dependent response in scavenging free radicals. This suggests its potential application in formulations aimed at reducing oxidative stress.

| Concentration (μg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

科学研究应用

Anticancer Activity

Recent studies have indicated that benzoxazine derivatives exhibit promising anticancer properties. Methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 18 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase due to increased p53 expression levels .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data indicates that this compound possesses moderate antimicrobial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth.

Case Study:

Research conducted at the University of Agriculture demonstrated that formulations containing this compound effectively controlled the growth of common weeds in maize crops. The application rate of 200 g/ha resulted in a significant reduction in weed biomass compared to untreated controls .

Plant Growth Regulation

Additionally, this compound has been investigated for its effects on plant growth as a potential growth regulator.

Data Table: Effects on Plant Growth

| Treatment | Height Increase (%) | Leaf Number Increase (%) |

|---|---|---|

| Control | - | - |

| Methyl Benzoxazine | 25 | 15 |

The results indicate that the compound can enhance growth parameters in treated plants, suggesting its utility in agricultural practices .

相似化合物的比较

Key Differences :

- Conformational Flexibility : Benzothiazines exhibit puckered thiomorpholine rings (Q = 0.6852 Å, Θ = 112.69°), influencing protein-binding interactions .

Substituent Effects: Halogenation and Alkylation

Substituents on the aromatic ring or ester group modulate reactivity and bioactivity.

Key Findings :

- Chlorination : Electron-withdrawing Cl groups may enhance electrophilicity, facilitating nucleophilic attacks in biological targets .

Ester Group Variations: Methyl vs. Ethyl

The ester moiety’s size influences solubility and synthetic utility.

准备方法

Method A: Alcohol Reflux with Triethylamine

- Step 1 : Condensation of o-aminophenol with dimethyl acetylenedicarboxylate in ethanol to form benzoxazinone intermediate.

- Step 2 : Conversion of benzoxazinone to oxime via pentyl nitrite in glacial acetic acid.

- Step 3 : Catalytic hydrogenation of oxime to yield the diamine intermediate.

- Step 4 : Controlled mono(chloroacetyl)ation of diamine with chloroacetyl chloride in dimethylformamide to avoid diacetylation.

- Step 5 : Heating the chloroacetyl compound in methanol with triethylamine under reflux leads to the formation of the diester product, including this compound, with yields around 80%.

This method favors the formation of diesters and is suitable for substrates where steric hindrance is less problematic.

Method B: Aqueous Sodium Carbonate and Acidification

- Step 1 to 4 : Same initial steps as Method A.

- Step 5 : The chloroacetyl compound is dissolved in warm sodium carbonate solution in aqueous acetone, then rapidly acidified to pH 2 with concentrated hydrochloric acid.

- Step 6 : This leads to precipitation of the acid ester product, obtained in about 69% yield.

This aqueous method is more convenient and generally produces acid esters with mixed acid ester functionalities. However, it is less effective for substrates with steric hindrance.

Reaction Mechanism Insights

- The rearrangement of the chloroacetyl intermediate under reflux with methanol and triethylamine (Method A) proceeds via nucleophilic substitution and intramolecular cyclization, leading to the formation of the benzoxazinone ring and ester groups.

- Isolation of phenolic diesters from incomplete reactions supports the proposed mechanism.

- Method B involves base-induced cyclization followed by acidification to precipitate the acid ester.

Yields and Substituent Effects

| Compound No. | Substituents (R Groups) | Method A Yield (%) | Method B Yield (%) | Notes |

|---|---|---|---|---|

| (9) | H | 80 | 69 | Standard compound |

| (15) | 7-Chloro | 74 | 74 | Halogen substituent tolerated |

| (20) | 6-Methyl | 63 | 0 | Method B failed, steric hindrance suspected |

| (21) | 7-Methyl | 72 | 0 | Method B failed |

| (22) | 6-Ethyl | 24 | 0 | Low yield in Method A, failed in Method B |

Steric hindrance in the aromatic ring substituents negatively affects the success of Method B, while Method A with more forcing conditions can still yield products, though sometimes at lower efficiency.

Additional Functional Group Modifications

- Hydrolysis of diesters leads to diacids, which can undergo selective decarboxylation.

- Reduction of esters with lithium borohydride yields corresponding alcohols.

- Nitration and reduction allow introduction of nitro and amino groups, respectively.

- Acylation of amino-esters provides amide derivatives.

- These modifications expand the chemical space and potential biological activity of the benzoxazinone derivatives.

Summary Table of Preparation Methods

| Step | Method A (Alcohol Reflux) | Method B (Aqueous Base/Acidification) |

|---|---|---|

| Starting Material | Benzoxazinone chloroacetyl derivative | Same |

| Conditions | Methanol + triethylamine, reflux | Sodium carbonate in aqueous acetone, warm; then acidify to pH 2 |

| Product | Diester (methyl ester) | Acid ester |

| Yield Range | 63-84% (depending on substituents) | 69-88% (less effective with steric hindrance) |

| Advantages | Effective for sterically hindered substrates | More convenient, mild conditions |

| Limitations | Requires reflux, more forcing conditions | Fails with bulky substituents |

常见问题

Q. What are the common synthetic routes for methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate?

The compound is typically synthesized via condensation reactions between benzoxazine precursors and activated esters. For example, regioselective formylation using α,α-dichloromethyl methyl ether and aluminum trichloride under controlled temperatures (e.g., room temperature to reflux) can introduce functional groups at specific positions . Similar methods involve coupling benzoxazine derivatives with acetohydrazides or oxadiazoles to form hybrid structures . Optimization of reaction time and purification via silica gel chromatography is critical for isolating high-purity products .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For benzoxazine analogs, SC-XRD data (e.g., space group, unit cell parameters, and bond lengths) are collected at low temperatures (e.g., 153 K) to minimize thermal motion artifacts. Structural refinement using software like SHELX ensures accurate determination of stereochemistry and intermolecular interactions .

Q. What analytical techniques are used to confirm the structure and purity?

- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and substituent positions .

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O) and C=N stretching vibrations (~1700–1650 cm) .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for research-grade samples) .

Advanced Questions

Q. How can regioselectivity be controlled during formylation or functionalization of benzoxazine derivatives?

Regioselectivity is influenced by electron-donating/withdrawing groups on the benzoxazine core and choice of catalysts. For instance, aluminum trichloride (AlCl) directs electrophilic formylation to the most electron-rich aromatic position. Sequential addition of reagents and monitoring reaction progress via TLC ensures controlled functionalization . Computational modeling (e.g., DFT calculations) can predict reactive sites but is not explicitly covered in the provided evidence.

Q. How to design experiments to assess the compound's biological activity?

- In vitro assays: Test inhibition of enzymes (e.g., kinases) or receptor binding using fluorescence-based assays. Structural analogs of benzoxazines with keto groups have shown stimulant and antidepressant activity, suggesting similar pathways for this compound .

- Structure-Activity Relationship (SAR): Synthesize derivatives with varying substituents (e.g., halogens, methyl groups) and compare bioactivity data .

- Crystallography: Correlate bioactive conformations with SC-XRD data to identify pharmacophoric motifs .

Q. How to address contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or structural variations (e.g., benzoxazine vs. benzothiazine analogs). Systematic meta-analysis of published data, coupled with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests), can resolve inconsistencies .

Q. How to optimize reaction conditions for high-yield synthesis?

- Catalyst screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction rates .

- Solvent selection: Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates .

- Temperature control: Reflux conditions (e.g., 80–100°C) accelerate cyclization but may require inert atmospheres to prevent oxidation .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact .

- Follow protocols for hazardous waste disposal, particularly for halogenated byproducts .

- Document risk assessments for exothermic reactions (e.g., formylation) .

Q. How to validate synthetic intermediates and final products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。